3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol
Overview
Description
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol is a fluorinated phenol derivative. This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol typically involves the reaction of 3-fluoro-5-methoxycarbonylphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, pressure regulation, and the use of industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various fluorinated phenol derivatives, quinones, and hydroxy compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially affecting their activity. The methoxycarbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-methoxycarbonylphenylboronic acid
- 3-Fluoro-5-methylphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-5-isopropoxyphenylboronic acid
Uniqueness
3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol is unique due to the presence of two fluorine atoms and a methoxycarbonyl group, which confer distinct chemical properties. These features make it a valuable compound for various research applications, particularly in the synthesis of fluorinated derivatives and the study of their biological activity .
Properties
IUPAC Name |
methyl 3-fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)10-2-8(3-11(15)5-10)9-4-12(16)7-13(17)6-9/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDCKZKEKZOGPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684485 | |
Record name | Methyl 3',5-difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-05-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′,5-difluoro-5′-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3',5-difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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